molecular formula C6H7ClN2O2S B2664706 2-Amino-5-methylpyridine-3-sulfonyl chloride CAS No. 162010-70-0

2-Amino-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B2664706
CAS No.: 162010-70-0
M. Wt: 206.64
InChI Key: XMUBHWHROWEFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, featuring an amino group at the second position, a methyl group at the fifth position, and a sulfonyl chloride group at the third position

Scientific Research Applications

2-Amino-5-methylpyridine-3-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting bacterial infections, due to its ability to form sulfonamide derivatives.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The tentative pathway for the process is outlined as follows: 4a and 2a initially react to form the N-2-amino-5-methylpyridinyl-3-sulfonyl-N,N,N-triethylammonium chloride A. Next, the intermediate A undergoes oxidative degradation into the enamine B and 2-amino-5-methylpyridine-3-sulfonic acid 6. Furthermore, A is also responsible for the electrophilic trapping of B that leads to the final sulfonylethenamine 5a .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 2-Amino-5-methylpyridine. A common method includes the reaction of 2-Amino-5-methylpyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to form 2-Amino-5-methylpyridine-3-sulfonamide using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran under an inert atmosphere.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Comparison with Similar Compounds

    2-Amino-5-methylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    2-Amino-5-methylpyridine-3-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.

    2-Amino-5-methylpyridine-3-sulfonothioate: Contains a sulfonothioate group instead of a sulfonyl chloride group.

Uniqueness: 2-Amino-5-methylpyridine-3-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through nucleophilic substitution reactions

Properties

IUPAC Name

2-amino-5-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUBHWHROWEFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162010-70-0
Record name 2-amino-5-methylpyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Solid 2-amino-5-picoline (10.8 g, 0.10 mol) was added portionwise to chlorosulfonic acid (66 mL, 1.0 mol) at ambient temperature over 5 minutes. When the addition was complete, the mixture was warmed to 140° C. and stirred at that temperature for 2 hours. During the heating period gas evolution was initially rapid and ceased completely after 2 hours. The mixture was then cooled to room temperature and poured onto 2 liters of ice. Solid sodium bicarbonate was added to the resulting solution to adjust the pH to about 7.0. The solid product that precipitated was collected and rinsed with a small amount of cold ethanol. The solid was then dissolved in one liter of hot chloroform, the resulting solution was dried (magnesium sulfate), and the solution was concentrated to a volume of about 100 mL. The solid product that formed was collected, the mother liquor was concentrated to 20 mL and a second crop was collected. The solid products were combined to give the title compound (14.4 g, 70 %); m.p. 16°-166° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.